Asparacosin B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H46O6 |
|---|---|
Molecular Weight |
490.7 g/mol |
IUPAC Name |
(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13S,18R)-8-hydroxy-16,16-dimethoxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one |
InChI |
InChI=1S/C29H46O6/c1-17-9-10-28(34-16-17)18(2)29(31)24(35-28)14-22-20-8-7-19-15-27(32-5,33-6)12-11-25(19,3)21(20)13-23(30)26(22,29)4/h17-22,24,31H,7-16H2,1-6H3/t17-,18-,19-,20-,21+,22+,24+,25+,26-,28-,29-/m1/s1 |
InChI Key |
FJZMHTUXQXEAPK-RSLKRIGASA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(C(=O)C[C@H]5[C@H]4CC[C@H]6[C@@]5(CCC(C6)(OC)OC)C)C)O)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3(C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)(OC)OC)C)C)O)C)OC1 |
Synonyms |
asparacosin B |
Origin of Product |
United States |
Isolation and Structural Elucidation of Asparacosin B
Botanical Source and Geographic Origin
Asparagus cochinchinensis (Lourerio) Merrill as the Primary Plant Source for Asparacosin B Isolation
The primary botanical source for the isolation of this compound is the dried roots of Asparagus cochinchinensis (Lourerio) Merrill, a member of the Asparagaceae family. researchgate.netacs.org This plant has a significant history of use in traditional medicine systems across Asia, particularly in Laos, China, and Korea, where it has been utilized for treating conditions such as chronic fever, coughs, and kidney ailments. researchgate.netacs.orgacs.org The investigation into the phytochemical constituents of A. cochinchinensis led to the discovery of this compound, along with its structural analogue, Asparacosin A, and a new spirostanol (B12661974) saponin (B1150181) named asparacoside. scilit.comnih.govacs.org
Related Asparagus Species Yielding Structurally Analogous Compounds
The genus Asparagus is a rich source of steroidal saponins (B1172615) and sapogenins, which are structurally related to this compound. researchgate.net Several species within this genus have been found to produce analogous compounds. For instance, phytochemical investigations of Asparagus officinalis, Asparagus curillus, and Asparagus racemosus have also yielded various sarsasapogenin (B1680783) derivatives and other steroidal saponins. researchgate.net Other related species such as Asparagus flagellaris and Asparagus oligoclonos are also known to contain a variety of steroidal compounds. researchgate.netacs.org Notably, Asparagus meioclados has been found to produce Asparosides A and B, which are other examples of complex steroidal saponins from this genus. researchgate.net This highlights the chemotaxonomic significance of this class of compounds within the Asparagus genus.
Extraction and Chromatographic Separation Methodologies
The isolation of this compound from its natural source is a multi-step process that relies on a combination of classical and modern separation techniques, guided by biological assays.
Bioassay-Directed Fractionation Approaches in Natural Product Isolation
The search for new bioactive molecules from A. cochinchinensis was largely driven by bioassay-directed fractionation. researchgate.netscilit.comresearchgate.net This strategy involves systematically separating the crude plant extract into various fractions and testing the biological activity of each fraction at every stage. The initial methanol (B129727) extract from the dried roots of A. cochinchinensis was subjected to assays for cytotoxic activity against a panel of human cancer cell lines (including KB, Col-2, LNCaP, and Lu-1) and human umbilical vein endothelial cells (HUVEC). researchgate.netnih.govacs.org Fractions that demonstrated significant activity were selected for further separation. This iterative process of separation and bioassay ensures that the purification efforts remain focused on the biologically active constituents, ultimately leading to the isolation of pure, active compounds like this compound. acs.org
Advanced Chromatographic Techniques for this compound Purification
Following the initial extraction with methanol, the crude extract is typically partitioned using solvents of varying polarities to achieve a preliminary separation of compounds. acs.org The subsequent purification of this compound requires the application of advanced chromatographic techniques. Column chromatography, often using silica (B1680970) gel as the stationary phase, is a fundamental step used to separate the complex mixture into simpler fractions. mdpi.comresearchgate.net Further purification is often achieved using high-performance liquid chromatography (HPLC), which offers higher resolution and efficiency in separating structurally similar compounds. nih.govfrontiersin.org Through a sequence of these chromatographic steps, researchers were able to isolate pure this compound. In one such study, 18.2 mg of this compound was obtained from the plant material, alongside other new and known compounds. nih.gov
Spectroscopic Approaches to Structural Determination
Once this compound was isolated in its pure form, its chemical structure was elucidated using a combination of modern spectroscopic methods. High-resolution mass spectrometry (HRMS) was employed to determine the precise molecular weight and establish its molecular formula as C₂₉H₄₆O₆. nih.gov
The detailed connectivity and stereochemistry of the molecule were determined through extensive Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, provided initial information about the types and numbers of protons and carbons in the molecule. Two-dimensional (2D) NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), were crucial for assembling the complete structure by establishing correlations between protons and carbons. researchgate.net These sophisticated analytical techniques allowed for the unambiguous assignment of the C-27 spirosteroid structure of this compound. researchgate.net
Table 1: Spectroscopic Data for this compound (Data derived from published literature; specific values may vary slightly based on experimental conditions.)
| Technique | Observation | Interpretation |
| HR-ESI-MS | Molecular Ion Peak | Determination of Molecular Formula: C₂₉H₄₆O₆ nih.gov |
| ¹H NMR | Complex pattern of signals | Reveals the number and chemical environment of all hydrogen atoms in the molecule. |
| ¹³C NMR | 29 distinct carbon signals | Confirms the presence of 29 carbon atoms, consistent with the molecular formula. |
| 2D NMR (COSY, HSQC, HMBC) | Correlation peaks | Establishes the connectivity of atoms, allowing for the complete structural assembly of the spirosteroid backbone and substituent groups. researchgate.net |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignments
The precise structure of this compound, including its stereochemistry and the connectivity of its atoms, was largely determined through the application of advanced Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgresearchgate.net
Unambiguous Structural Elucidation via 1D NMR (¹H, ¹³C, DEPT ¹³C)
One-dimensional (1D) NMR experiments, including proton (¹H), carbon-13 (¹³C), and Distortionless Enhancement by Polarization Transfer (DEPT) ¹³C NMR, were fundamental in the initial characterization of this compound. acs.orgresearchgate.net These techniques provided crucial information about the chemical environment and type of each carbon and proton in the molecule.
Analysis of the ¹³C NMR and DEPT spectra of this compound indicated the presence of 29 carbon atoms. The comparison of these NMR data with those of a related compound, Asparacosin A, revealed that this compound is a homologue. acs.org A key difference noted from the NMR spectra is the absence of a carbon-carbon double bond in this compound. acs.org
Table 1: ¹³C NMR Spectroscopic Data for this compound (in C₅D₅N, 125 MHz) (Data sourced from Zhang et al., 2004)
| Position | δc (ppm) | Carbon Type |
| 1 | 37.7 | CH₂ |
| 2 | 31.9 | CH₂ |
| 3 | 71.3 | CH |
| 4 | 38.8 | CH₂ |
| 5 | 45.2 | CH |
| 6 | 29.1 | CH₂ |
| 7 | 32.5 | CH₂ |
| 8 | 35.6 | CH |
| 9 | 54.8 | CH |
| 10 | 35.9 | C |
| 11 | 21.4 | CH₂ |
| 12 | 40.2 | CH₂ |
| 13 | 40.8 | C |
| 14 | 56.7 | CH |
| 15 | 32.3 | CH₂ |
| 16 | 81.3 | CH |
| 17 | 63.0 | CH |
| 18 | 16.7 | CH₃ |
| 19 | 12.6 | CH₃ |
| 20 | 42.1 | CH |
| 21 | 14.7 | CH₃ |
| 22 | 109.8 | C |
| 23 | 31.9 | CH₂ |
| 24 | 29.3 | CH₂ |
| 25 | 30.7 | CH |
| 26 | 67.2 | CH₂ |
| 27 | 17.5 | CH₃ |
Correlations Established by 2D NMR Experiments (e.g., ¹H-¹H COSY, HSQC, HMBC)
To establish the connectivity between protons and carbons and to overcome the limitations of 1D NMR, a suite of two-dimensional (2D) NMR experiments were employed. acs.orgresearchgate.net These included ¹H-¹H Correlated Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).
The COSY experiment was instrumental in identifying proton-proton coupling networks, allowing for the tracing of adjacent protons within the spin systems of the molecule. HSQC spectra correlated directly bonded proton and carbon atoms, providing a clear map of the C-H connections. The HMBC experiment was particularly crucial as it revealed long-range correlations between protons and carbons (typically over two to three bonds), which helped to piece together the entire carbon skeleton and confirm the placement of functional groups. acs.org
High-Resolution Mass Spectrometry for Elemental Composition Determination
High-Resolution Time-of-Flight Mass Spectrometry (HRTOFMS) was utilized to determine the precise elemental composition of this compound. acs.org This technique measures the mass-to-charge ratio of an ion with very high accuracy, allowing for the determination of its molecular formula. For this compound, HRTOFMS analysis established the molecular formula as C₂₉H₄₆O₆. acs.org This information was vital for confirming the number of atoms of each element present in the molecule, which corroborated the data obtained from NMR spectroscopy.
Complementary Spectroscopic and Chemical Evidence in this compound Structure Assignment
The structural elucidation of this compound was further supported by a comparison of its spectroscopic data with that of known compounds and related structures isolated from Asparagus species. acs.orgnih.govresearchgate.net The analysis of its NMR data in comparison to its homologue, Asparacosin A, was a key step in identifying it as a (25R)-spirostanol with a 17α-hydroxyl group. acs.org The collective evidence from 1D and 2D NMR, and high-resolution mass spectrometry, provided a comprehensive and unambiguous assignment of the structure of this compound. acs.orgresearchgate.net
Analytical and Spectroscopic Techniques in Asparacosin B Research
Chromatographic Methods for Purity Assessment and Quantitative Analysis (e.g., HPTLC, HPLC)
Chromatographic techniques are fundamental in the analysis of steroidal saponins (B1172615) such as Asparacosin B, ensuring the purity of isolated compounds and enabling accurate quantification in various samples. High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) are two powerful methods employed for these purposes.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a rapid and efficient method for the qualitative analysis and purity assessment of steroidal saponins. In the context of Asparagus species, from which this compound is derived, HPTLC has been successfully utilized for the evaluation of sarsasapogenin (B1680783) glycosides. This technique allows for the simultaneous analysis of multiple samples on a single plate, making it a cost-effective screening tool. For compounds like this compound, which lack a strong chromophore, visualization on the HPTLC plate is typically achieved by spraying with a derivatizing agent, such as the Liebermann-Burchard reagent, followed by heating, which imparts a characteristic color to the saponin (B1150181) spots. The retention factor (Rf) value of the spot corresponding to this compound, compared against a known standard, provides a reliable method for its identification and the assessment of its purity in a given sample.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for the quantitative analysis of steroidal saponins, offering high resolution and sensitivity. However, a significant challenge in the HPLC analysis of compounds like this compound is their lack of a strong ultraviolet (UV) chromophore, which makes detection by conventional UV detectors less sensitive. To overcome this, alternative detection methods are often employed.
Evaporative Light Scattering Detection (ELSD): ELSD is a universal detection method that is not dependent on the optical properties of the analyte. It is particularly well-suited for the analysis of saponins and has been widely used for the quantification of related compounds in Asparagus extracts.
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (HPLC-MS) provides a highly sensitive and selective method for both qualitative and quantitative analysis. This technique allows for the determination of the molecular weight of this compound, further confirming its identity, and can be used for its precise quantification even at low concentrations.
The development of a robust HPLC method for this compound would involve careful optimization of the stationary phase (typically a C18 column), the mobile phase composition (often a gradient of acetonitrile (B52724) and water), and the detector parameters. Method validation according to ICH guidelines would be crucial to ensure linearity, accuracy, precision, and sensitivity.
| Technique | Stationary Phase | Typical Mobile Phase | Detection Method | Application |
|---|---|---|---|---|
| HPTLC | Silica (B1680970) gel 60 F254 | Chloroform:Methanol (B129727):Water mixtures | Derivatization (e.g., Liebermann-Burchard) | Purity assessment, Qualitative identification |
| HPLC | C18 Reverse Phase | Acetonitrile/Water gradient | ELSD, MS | Quantitative analysis, Purity confirmation |
Application of Advanced Spectroscopic Data Interpretation for Comprehensive Structural Confirmation
The unambiguous structural elucidation of a complex natural product like this compound is a meticulous process that relies on the interpretation of data from various advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise three-dimensional structure of organic molecules. For a steroidal saponin like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential.
¹H NMR: This provides information about the number and types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling.
¹³C NMR: This reveals the number and types of carbon atoms present, distinguishing between methyl, methylene, methine, and quaternary carbons.
2D NMR Techniques:
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to establish the connectivity of the steroidal backbone and the sugar moieties.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting the different fragments of the molecule, including the attachment points of the sugar units to the aglycone.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the stereochemistry of the molecule.
The interpretation of these spectra allows for the complete assignment of all proton and carbon signals, the determination of the sequence and linkage of the sugar units, and the establishment of the relative stereochemistry of the entire molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting fragments. The fragmentation pattern of the glycosidic bonds provides valuable information about the sequence of the sugar units and their attachment to the steroidal aglycone.
| Spectroscopic Technique | Information Obtained | Relevance to this compound Structure |
|---|---|---|
| ¹H NMR | Proton chemical shifts and coupling constants | Elucidation of the proton framework of the steroidal and sugar moieties |
| ¹³C NMR | Carbon chemical shifts | Determination of the carbon skeleton |
| COSY | ¹H-¹H correlations | Establishing proton connectivity within spin systems |
| HSQC | ¹H-¹³C one-bond correlations | Assigning protons to their directly attached carbons |
| HMBC | ¹H-¹³C long-range correlations | Connecting structural fragments and identifying glycosylation sites |
| NOESY | Through-space proton-proton correlations | Determining the relative stereochemistry |
| HRMS | Accurate mass measurement | Determination of the elemental formula |
| MS/MS | Fragmentation pattern | Sequencing of sugar units and confirming connectivity |
Computational Chemistry and Molecular Modeling for Elucidating Receptor Binding and Bioactivity (e.g., Molecular Docking)
Computational chemistry and molecular modeling have emerged as powerful tools in drug discovery and development, offering insights into the potential biological activities of natural products like this compound at the molecular level. Molecular docking is a key computational technique used to predict the preferred binding orientation of a ligand (in this case, this compound) to a specific protein target.
While specific molecular docking studies on this compound are not yet widely published, research on the closely related compound, Asparacosin A, provides a relevant example of this approach. In a study investigating the anti-inflammatory and anti-nociceptive activities of Asparacosin A, molecular docking was employed to explore its interaction with cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.govfrontiersin.org
The study revealed that Asparacosin A preferentially binds to the allosteric site of both COX-1 and COX-2 enzymes. The docking simulations predicted the specific amino acid residues within the binding pocket that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are crucial for the stability of the ligand-receptor complex and are believed to be responsible for the observed biological activity.
Key Findings from Molecular Docking of a Related Compound (Asparacosin A):
Binding Site: Allosteric site of COX-1 and COX-2.
Predicted Interactions: Hydrogen bonding and hydrophobic interactions with specific amino acid residues in the active site.
Significance: The computational results provided a plausible molecular mechanism for the observed anti-inflammatory effects of Asparacosin A, suggesting that it may act as a selective COX-2 inhibitor.
Such in silico studies are invaluable for:
Hypothesis Generation: Proposing potential biological targets for this compound.
Understanding Mechanism of Action: Elucidating the molecular basis of its bioactivity.
Lead Optimization: Guiding the chemical modification of the this compound structure to enhance its binding affinity and selectivity for a particular target.
| Computational Technique | Purpose | Example Application for Asparacosin-like Compound |
|---|---|---|
| Molecular Docking | Predicting ligand-receptor binding mode and affinity | Investigating the binding of Asparacosin A to COX-1 and COX-2 enzymes to explain its anti-inflammatory activity. nih.govfrontiersin.org |
| Molecular Dynamics Simulation | Simulating the dynamic behavior of the ligand-receptor complex over time | Assessing the stability of the predicted binding pose and understanding the conformational changes upon ligand binding. |
Future Perspectives and Research Trajectories for Asparacosin B
Definitive Elucidation of Specific Pharmacological Targets and Signaling Pathways of Asparacosin B
While preliminary studies have hinted at the pharmacological potential of this compound and related compounds, a definitive understanding of its specific molecular targets and the signaling pathways it modulates is crucial. Future research should prioritize the identification of the precise proteins, enzymes, or receptors with which this compound interacts to exert its biological effects.
A study on the related compound, Asparacosin A, has provided a potential starting point, demonstrating its involvement in the inhibition of cyclooxygenase-2 (COX-2) and inflammatory cytokines. researchgate.netnih.govnih.gov This suggests that a key area of investigation for this compound could be its impact on inflammatory cascades. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and molecular docking simulations will be instrumental in pinpointing its direct binding partners. Furthermore, comprehensive cell-based assays and transcriptomic analyses will be necessary to map the downstream signaling pathways affected by this compound, including pathways like the Shp-2, Erk1/2, and Akt signaling pathways which have been associated with constituents of Asparagus cochinchinensis. researchgate.net
Comprehensive Investigation of this compound's Potential Broader Biological Activities (Antioxidant, Antimicrobial, Anti-inflammatory)
Initial research suggests that compounds within the same class as this compound possess a spectrum of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. ontosight.ai A comprehensive investigation into these potential activities for this compound is a critical next step.
Antioxidant Activity: Standardized in vitro assays, such as DPPH radical scavenging and ferric reducing antioxidant power (FRAP), should be employed to quantify the antioxidant capacity of this compound. mdpi.com
Antimicrobial Activity: The antimicrobial potential of this compound should be systematically evaluated against a broad panel of pathogenic bacteria and fungi. bdpsjournal.org Minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) determinations will be essential to understand its efficacy. bdpsjournal.org
Anti-inflammatory Activity: Building on the findings for Asparacosin A, the anti-inflammatory effects of this compound should be thoroughly examined. researchgate.netnih.govnih.gov In vitro models using immune cells stimulated with inflammatory agents can be used to assess its impact on the production of pro-inflammatory mediators like nitric oxide, prostaglandins, and cytokines (e.g., TNF-α, IL-1β, IL-6). nih.govmdpi.comfrontiersin.org
In-depth Exploration of Structure-Activity Relationships (SAR) through Synthesis and Evaluation of this compound Derivatives
To optimize the therapeutic potential of this compound, a detailed understanding of its structure-activity relationship (SAR) is necessary. This involves the chemical synthesis of a library of this compound derivatives with systematic modifications to its core structure.
Key modifications could include altering functional groups, changing stereochemistry, and adding or removing substituents. Each synthesized derivative would then be subjected to the same battery of biological assays as the parent compound to determine how these structural changes affect its pharmacological activity. This iterative process of synthesis and evaluation will provide invaluable insights into the chemical features essential for its biological effects and guide the design of more potent and selective analogs. researchgate.net
Optimization of Efficient and Scalable Isolation and Purification Protocols for this compound
Current methods for obtaining this compound rely on its isolation from natural sources, such as the roots of Asparagus cochinchinensis. scilit.comnih.gov For future research and potential commercialization, the development of efficient and scalable isolation and purification protocols is paramount.
Research in this area should focus on optimizing extraction techniques to maximize the yield of this compound from plant material. bdpsjournal.org This includes exploring different solvents, extraction times, and temperatures. Furthermore, advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC) and counter-current chromatography, should be investigated to develop high-throughput and cost-effective purification methods. researchgate.net
Potential for Biotechnological Production and Sustainable Sourcing of this compound
Given the potential for over-exploitation of medicinal plants, exploring biotechnological production methods for this compound is a crucial long-term goal for sustainable sourcing. researchgate.net Plant cell culture or metabolic engineering approaches could offer a renewable and controlled source of this valuable compound.
Future research could involve establishing cell suspension cultures of Asparagus cochinchinensis and optimizing culture conditions to enhance the production of this compound. Additionally, identifying the biosynthetic pathway of this compound would open the door to metabolic engineering, where the genes responsible for its synthesis could be transferred to and expressed in microbial hosts like yeast or bacteria, enabling large-scale fermentation-based production. hrpub.org
Advanced Mechanistic Studies to Understand the Molecular Basis of this compound's Biological Actions
Beyond identifying pharmacological targets, advanced mechanistic studies are needed to unravel the precise molecular basis of this compound's biological actions. This involves delving deeper into how the interaction of this compound with its target(s) translates into a cellular response.
Techniques such as X-ray crystallography or cryo-electron microscopy could be used to determine the three-dimensional structure of this compound in complex with its target protein, providing a detailed view of their interaction. researchgate.net Furthermore, sophisticated cell biology and molecular biology experiments will be required to dissect the downstream consequences of this interaction, including its effects on protein-protein interactions, post-translational modifications, and gene expression.
Translational Research and Application Potential in Biomedical and Biotechnology Fields
The ultimate goal of research on this compound is to translate fundamental discoveries into practical applications in the biomedical and biotechnology sectors. Based on its potential biological activities, this compound and its derivatives could be explored for their therapeutic potential in a variety of diseases.
For example, its anti-inflammatory properties suggest potential applications in treating inflammatory disorders. arccjournals.comserbiosoc.org.rs Its antioxidant activity could be relevant for conditions associated with oxidative stress. mdpi.com Furthermore, its unique chemical structure could serve as a scaffold for the development of new drugs with improved efficacy and safety profiles. In the field of biotechnology, this compound could potentially be used as a valuable biochemical tool for studying specific cellular processes or as a component in the development of novel biomaterials. researchgate.net
Q & A
Q. How should researchers optimize in vivo experimental designs for this compound toxicity studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
